Product packaging for 4-Acetamido-2-amino-6-nitrotoluene(Cat. No.:)

4-Acetamido-2-amino-6-nitrotoluene

Cat. No.: B1243085
M. Wt: 209.2 g/mol
InChI Key: VVBFFAYCAFLAAG-UHFFFAOYSA-N
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Description

Contextualization of Nitroaromatic Compounds in Environmental and Biological Systems

Nitroaromatic compounds are a significant class of industrial chemicals used extensively in the manufacturing of products like dyes, explosives, pesticides, and polymers. nih.gov Their widespread application has, however, resulted in significant environmental contamination of soil and groundwater. nih.gov These compounds are often characterized by their resistance to degradation, a property conferred by the electron-withdrawing nature of the nitro group combined with the stability of the aromatic ring. nih.gov

Many nitroaromatic compounds and their derivatives are recognized for their potential toxicity and mutagenicity. nih.govnih.govepa.gov The environmental and health concerns associated with these chemicals have led to their inclusion on priority pollutant lists by regulatory bodies like the U.S. Environmental Protection Agency. nih.govethz.ch

In biological systems, microorganisms have evolved diverse strategies to metabolize these xenobiotic compounds. nih.govcswab.org Bacteria and fungi can utilize nitroaromatics as sources of carbon and nitrogen, transforming them through various metabolic pathways. nih.govmdpi.com These processes can involve the reduction of nitro groups to amines, which is a common initial step in their biodegradation under both aerobic and anaerobic conditions. nih.govresearchgate.net

Significance of Metabolite Identification in Complex Xenobiotic Transformation Pathways

The identification of metabolites is fundamental to understanding the fate and effects of foreign compounds (xenobiotics) in biological systems. acs.organnualreviews.org Elucidating the biotransformation pathway of a xenobiotic provides critical insights into its potential mechanisms of toxicity. acs.orgnih.gov Metabolite profiling helps to create a comprehensive picture of the physiological response to a chemical exposure. nih.gov

The compound 4-Acetamido-2-amino-6-nitrotoluene is a notable xenobiotic metabolite formed during the biotransformation of 2,4,6-trinitrotoluene (B92697) (TNT). nih.govebi.ac.uk Specifically, it has been identified as a novel metabolite produced by Pseudomonas fluorescens during the transformation of 2,4-Diamino-6-nitrotoluene (B1208478) (2,4-DANT), which is itself a reduction product of TNT. nih.govasm.org The discovery of such metabolites is crucial, as the transformation of a parent compound does not always lead to detoxification; in some cases, metabolites can be as or more persistent than the original compound. asm.org

Overview of Research Trajectories for Xenobiotic Metabolites in Chemical and Biological Sciences

Research into xenobiotic metabolism has evolved significantly with technological advancements. oup.com Historically, studies relied on targeted analyses that were often laborious and limited in scope. frontiersin.org The contemporary approach has shifted towards global, non-targeted metabolomics, which allows for the comprehensive analysis of a wide range of small molecules in a biological sample. annualreviews.orgmdpi.com

This shift is largely powered by high-resolution analytical techniques, particularly liquid chromatography-mass spectrometry (LC-MS). frontiersin.orgnih.gov These methods enable the detection and identification of novel metabolites and pathways that might be missed by traditional assays. nih.gov For example, the application of UPLC-MS-based metabolomics has successfully revealed new metabolites for numerous well-known xenobiotics. nih.gov

Furthermore, the field is increasingly integrating in silico prediction tools and advanced data analysis to manage the vast datasets generated by non-targeted analysis and to improve the confidence of metabolite identification. frontiersin.org There is also a growing focus on understanding the influence of various factors like genetics and gut microflora on xenobiotic metabolism, leading to the development of more personalized and comprehensive risk assessments. annualreviews.orgnih.gov This holistic approach, often termed "systems toxicology," aims to build a more complete understanding of the interactions between chemicals and biological systems. nih.gov

Data Tables

Table 1: Chemical and Physical Properties of this compound

This table summarizes the key computed chemical and physical properties of the subject compound. Data is sourced from PubChem. nih.gov

PropertyValue
IUPAC Name N-(3-amino-4-methyl-5-nitrophenyl)acetamide
Molecular Formula C9H11N3O3
Molecular Weight 209.20 g/mol
Monoisotopic Mass 209.08004122 Da
InChI Key VVBFFAYCAFLAAG-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=C(C(=C1N)N+[O-])NC(=O)C)N
Topological Polar Surface Area 101 Ų
Complexity 264

Table 2: Key Compounds in the Microbial Transformation of TNT to this compound

This table outlines the major compounds involved in the biotransformation pathway of TNT by Pseudomonas fluorescens, leading to the formation of this compound. nih.govnih.govasm.orgnih.govresearchgate.net

Compound NameMolecular FormulaRole in Pathway
2,4,6-Trinitrotoluene (TNT)C7H5N3O6Parent Compound
4-Amino-2,6-dinitrotoluene (B94180) (4-ADNT)C7H7N3O4Intermediate metabolite (Reduction product of TNT)
2-Amino-4,6-dinitrotoluene (B165273) (2-ADNT)C7H7N3O4Intermediate metabolite (Reduction product of TNT)
2,4-Diamino-6-nitrotoluene (2,4-DANT)C7H8N2O2Intermediate metabolite (Reduction product of ADNTs)
This compound C9H11N3O3 Novel metabolite (Acetylation product of 2,4-DANT)

Compound Index

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11N3O3 B1243085 4-Acetamido-2-amino-6-nitrotoluene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11N3O3

Molecular Weight

209.2 g/mol

IUPAC Name

N-(3-amino-4-methyl-5-nitrophenyl)acetamide

InChI

InChI=1S/C9H11N3O3/c1-5-8(10)3-7(11-6(2)13)4-9(5)12(14)15/h3-4H,10H2,1-2H3,(H,11,13)

InChI Key

VVBFFAYCAFLAAG-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])NC(=O)C)N

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])NC(=O)C)N

Origin of Product

United States

Mechanistic Investigations of 4 Acetamido 2 Amino 6 Nitrotoluene Formation

Biotransformation Pathways from Trinitrotoluene (TNT) and Dinitrotoluenes (DNTs)

The biotransformation of TNT in various environments is a complex process mediated by a diverse range of microorganisms. A key pathway involves the reduction of its nitro groups, leading to the formation of various amino- and acetamido- derivatives.

Reductive Metabolism of Nitro Groups: Nitroso and Hydroxylamino Intermediate Formation

The initial and critical step in the microbial degradation of TNT is the sequential reduction of its three nitro groups. nih.gov This process, catalyzed by nitroreductases, involves the formation of transient and unstable intermediates, including nitroso and hydroxylamino compounds. nih.gov Specifically, the nitro groups at the ortho or para positions of TNT are reduced to form 2-nitroso-4,6-dinitrotoluene or 4-nitroso-2,6-dinitrotoluene, respectively. nih.gov This reduction also generates hydroxyl radicals, contributing to intracellular redox imbalance. nih.gov

Further one-electron reduction of these nitroso-dinitrotoluenes yields the reactive metabolites 2-hydroxylamino-4,6-dinitrotoluene (B1238210) (2-HADNT) and 4-hydroxylamino-2,6-dinitrotoluene (B1235525) (4-HADNT). nih.govtandfonline.comresearchgate.net These hydroxylamine (B1172632) intermediates are pivotal in making the nitrogen from TNT available for microbial growth. nih.gov They can undergo several subsequent reactions, including reoxidation to nitroso compounds, isomerization to aminophenols, or condensation to form azoxy derivatives. nih.gov The reduction of TNT to aminodinitrotoluenes (ADNTs) like 2-amino-4,6-dinitrotoluene (B165273) and 4-amino-2,6-dinitrotoluene (B94180) is a common outcome of this reductive metabolism. nih.govnih.govdergipark.org.tr

Enzymatic Acetylation Reactions: Role of Arylamine N-Acetyltransferases

Following the formation of aminodinitrotoluenes and subsequently diaminonitrotoluenes, enzymatic acetylation can occur. This reaction is catalyzed by arylamine N-acetyltransferases (NATs), a family of enzymes that transfer an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the amino group of arylamine compounds. nih.govnih.govnih.gov This process is a recognized pathway in the metabolism of various xenobiotics, including drugs and carcinogens. nih.govnih.gov

In the context of TNT biotransformation, once 2,4-diamino-6-nitrotoluene (B1208478) (2,4-DANT) is formed, NATs can catalyze its acetylation. Specifically, a Pseudomonas fluorescens species has been observed to transform 2,4-DANT into the novel metabolite 4-N-acetylamino-2-amino-6-nitrotoluene. nih.gov This acetylation represents a key step in the further metabolism of TNT reduction products. The NAT enzymes utilize a catalytic triad (B1167595) of Cysteine, Histidine, and Aspartate to facilitate the acetyl transfer. nih.gov

The acetylation process is not limited to microbial systems. In humans, two main NAT isoenzymes, NAT1 and NAT2, are involved in the metabolism of a wide range of compounds. nih.govnih.gov While NAT2 is primarily found in the liver and gut, NAT1 is present in many tissues. nih.gov

Identification and Characterization of Microbial Species and Consortia Involved in Formation

A wide array of microorganisms has been identified with the capability to transform TNT. These include both bacteria and fungi, functioning under both aerobic and anaerobic conditions.

Bacterial Species:

Pseudomonas sp.: Several strains of Pseudomonas are prominent in TNT degradation. nih.govoup.com For instance, Pseudomonas aeruginosa has been shown to degrade TNT, producing intermediates like 2,4-dinitrotoluene (B133949) (2,4-DNT) and 4-aminodinitrotoluene (4-ADNT). nih.gov A Pseudomonas fluorescens strain was identified to convert 2,4-diamino-6-nitrotoluene to 4-N-acetylamino-2-amino-6-nitrotoluene. nih.gov Other studies have also implicated Pseudomonas in the transformation of TNT to ADNTs and diaminonitrotoluenes (DANTs). nih.gov

Enterobacter sp.: Enterobacter cloacae can utilize TNT as a nitrogen source, initiating its degradation. nih.gov

Clostridium and Desulfovibrio sp.: Under anaerobic conditions, these bacteria can reduce TNT to triaminotoluene. nih.gov

Other Bacteria: Various other bacteria, including Bacillus sp., Staphylococcus sp., Rhodococcus erythropolis, and Serratia marcescens, have also been reported to be involved in TNT transformation. nih.govnih.gov Bacterial consortia have also been developed that efficiently degrade TNT into ADNTs and other metabolites. dergipark.org.trk-state.edu

Fungi:

Phanerochaete chrysosporium: This white-rot fungus is known to mineralize TNT under ligninolytic conditions. nih.gov

The following table provides a summary of some microorganisms and their role in the biotransformation of TNT.

Organism TypeGenus/SpeciesKey Transformation ProductsConditions
BacteriaPseudomonas aeruginosa2,4-Dinitrotoluene, 4-AminodinitrotolueneAerobic
BacteriaPseudomonas fluorescens4-N-acetylamino-2-amino-6-nitrotoluene (from 2,4-DANT)Anoxic/Aerobic
BacteriaEnterobacter cloacaeMeisenheimer complexAerobic
BacteriaClostridium sp.TriaminotolueneAnaerobic
BacteriaDesulfovibrio sp.TriaminotolueneAnaerobic
FungiPhanerochaete chrysosporiumMineralization productsLigninolytic

Chemoenzymatic and Organic Synthesis Approaches to 4-Acetamido-2-amino-6-nitrotoluene and Isomers

Beyond microbial pathways, chemical and combined chemoenzymatic methods have been developed for the synthesis of this compound and its isomers. These approaches offer controlled and targeted production of these compounds.

Targeted Acetylation of Diaminonitrotoluene Precursors

The synthesis of this compound can be achieved through the targeted acetylation of its precursor, 2,4-diamino-6-nitrotoluene. This chemical transformation involves the introduction of an acetyl group onto one of the amino functionalities of the diaminonitrotoluene molecule. This process mirrors the enzymatic acetylation observed in microbial systems but allows for greater control over reaction conditions and product yield. The selective acetylation of one amino group in the presence of another requires careful selection of reagents and reaction parameters to achieve the desired regioselectivity.

Catalytic Methodologies in Synthetic Route Development

Catalytic methods play a crucial role in the synthesis of nitrotoluene derivatives. While the direct synthesis of this compound via catalytic methods is not extensively detailed in the provided context, the principles of catalytic nitration and reduction are fundamental to producing the necessary precursors.

For instance, the nitration of toluene (B28343) to produce mononitrotoluenes is a key industrial process. fossee.inwikipedia.org The use of solid acid catalysts like zeolite beta has been explored to achieve high para-selectivity in nitration, avoiding the use of hazardous sulfuric acid and acetic anhydride. google.com

Furthermore, the reduction of nitroaromatics to their corresponding amines is often facilitated by catalytic hydrogenation. For example, the synthesis of procaine (B135) involves the reduction of a nitro group using a Raney nickel catalyst. wikipedia.org Similar catalytic reduction strategies can be employed to produce the diaminonitrotoluene precursors required for the synthesis of this compound. The development of efficient and selective catalysts is an active area of research to improve the synthesis of these and other complex aromatic compounds. researchgate.net

Environmental Dynamics and Bioremediation Research of Nitroaromatic Metabolites

Occurrence and Persistence in Contaminated Environmental Compartments (Soil, Water, Sediments)

4-Acetamido-2-amino-6-nitrotoluene is identified as a xenobiotic metabolite, meaning it is a substance found in an organism that is not naturally produced or expected to be present. nih.govebi.ac.uk It is a member of the amino-nitrotoluene class, specifically a derivative of 2-amino-6-nitrotoluene with an acetamido group at the 4th position. nih.govebi.ac.uk This compound's presence in the environment is linked to the microbial transformation of nitroaromatic compounds like 2,4,6-trinitrotoluene (B92697) (TNT). nih.gov

Nitroaromatic compounds, including TNT, are known for their slow degradation in the environment. nih.gov They are considered toxic and recalcitrant. nih.gov The persistence of these compounds is influenced by their chemical structure. Factors such as extensive branching, saturation, and high halogenation contribute to a chemical's resistance to degradation. snu.ac.kr The environmental compartments most affected are soil, water, and sediments, where these compounds can accumulate. epa.gov

The transformation of TNT by microorganisms can lead to the formation of various metabolites, including aminodinitrotoluenes and diaminonitrotoluenes. The specific metabolite this compound arises from these further transformation processes. The persistence of such metabolites is a key aspect of understanding the long-term environmental impact of nitroaromatic contamination.

Microbial Degradation and Further Transformation Processes of this compound and Related Metabolites

The microbial degradation of nitroaromatic compounds like TNT is a complex process involving various microorganisms and enzymatic systems. A common initial step is the reduction of the nitro groups to amino groups, leading to the formation of aminodinitrotoluenes (ADNTs) and subsequently diaminonitrotoluenes (DANTs). nih.gov

The compound this compound is a product of these microbial transformations. For instance, the fungus Phanerochaete chrysosporium, under ligninolytic conditions, can transform 4-amino-2,6-dinitrotoluene (B94180) (4-ADNT). nih.gov One of the identified intermediates in this pathway is 4-formamide-2,6-dinitrotoluene, which is then further transformed into 2-amino-4-formamide-6-nitrotoluene. nih.gov This highlights a pathway where acetylation or formylation of the amino groups occurs.

Under anaerobic conditions, the biotransformation of related compounds like 2,4-dinitrotoluene (B133949) by mixed bacterial cultures has been shown to produce intermediates such as 2-amino-4-nitrotoluene and 4-amino-2-nitrotoluene, as well as unstable nitroso compounds. nih.gov These transformations typically require an external carbon source to proceed. nih.gov The enzymes involved in the initial steps of nitroaromatic degradation are nitroreductases. clu-in.org

The fate of these metabolites is crucial. While some microorganisms can mineralize TNT and its derivatives, others only partially transform them, leading to the accumulation of intermediates. nih.gov For example, the condensation of hydroxylamine (B1172632) intermediates, which are formed during the reduction of TNT, can lead to the formation of highly recalcitrant azoxy compounds. nih.gov

The following table summarizes some of the key microbial transformation products of nitroaromatic compounds:

Parent CompoundMicroorganism/ConditionKey Transformation Products
2,4,6-Trinitrotoluene (TNT)Aerobic microorganismsAminodinitrotoluenes, Hydroxylamine intermediates, Azoxytetranitrotoluenes
2,4,6-Trinitrotoluene (TNT)Phanerochaete chrysosporium (ligninolytic)4-Formamide-2,6-dinitrotoluene, 2-Amino-4-formamide-6-nitrotoluene
2,4-DinitrotolueneMixed bacterial culture (anaerobic)2-Amino-4-nitrotoluene, 4-Amino-2-nitrotoluene, Nitroso intermediates

Phytoremediation Strategies Involving Nitroaromatic Compound Metabolism

Phytoremediation, the use of plants to clean up contaminated environments, is a promising strategy for sites contaminated with nitroaromatic compounds. epa.govresearchgate.net This "green technology" utilizes the ability of plants to take up, accumulate, and metabolize contaminants from soil and water. epa.govresearchgate.net

Plants can employ several mechanisms to remediate nitroaromatic compounds:

Phytotransformation (Phytodegradation): Plants take up organic contaminants and break them down into less toxic or non-toxic molecules through metabolic processes within their tissues. researchgate.net This process is sometimes compared to the "green liver" concept, highlighting the detoxification capabilities of plants. researchgate.net

Rhizosphere Bioremediation: Plant roots create a unique soil environment, the rhizosphere, which stimulates microbial activity. clu-in.org This enhanced microbial population can significantly contribute to the degradation of contaminants in the soil surrounding the roots. clu-in.org Enzymes like nitroreductases, crucial for the initial breakdown of nitroaromatics, are active in the rhizosphere. clu-in.org

Phytostabilization: Plants can help to immobilize contaminants in the soil, reducing their bioavailability and preventing their spread to other environmental compartments. researchgate.net This is particularly relevant for compounds that accumulate in the root tissues. researchgate.net

The effectiveness of phytoremediation depends on the properties of the contaminant. Moderately hydrophobic compounds are more readily taken up and metabolized by plants. clu-in.org The table below outlines various phytoremediation applications for organic and inorganic contaminants.

Phytoremediation ApplicationDescriptionTarget Contaminants
PhytotransformationUptake and metabolism of contaminants within plant tissues. researchgate.netOrganics, Nutrients
Rhizosphere BioremediationEnhanced microbial degradation in the soil surrounding plant roots. clu-in.orgOrganics
PhytostabilizationImmobilization of contaminants in the soil by plants. researchgate.netMetals, Organics
PhytoextractionUptake and accumulation of contaminants in harvestable plant tissues.Metals, Radionuclides
RhizofiltrationUse of plant roots to absorb and adsorb contaminants from water.Metals

Abiotic Transformation Phenomena Affecting Environmental Fate (e.g., Photolysis, Hydrolysis of Related Analogs)

In addition to biological processes, abiotic (non-biological) transformations can influence the environmental fate of nitroaromatic compounds. snu.ac.kr These processes include photolysis and hydrolysis. snu.ac.kr

Photolysis is the breakdown of chemical compounds by light. snu.ac.kr For photolysis to occur, the chemical must be on a surface or in a medium where it can be exposed to light. snu.ac.kr The degradation of nitroaromatic compounds like nitrobenzene (B124822) and nitrophenols through direct photolysis is generally slow. nih.gov However, the process can be enhanced by the presence of other substances, such as in the UV/H₂O₂ process, which is an advanced oxidation technology. nih.gov Studies on the photolysis of other aromatic compounds, such as halobenzonitriles, have shown that factors like the solvent and pH can influence the rate of degradation. nih.gov

Hydrolysis is a chemical reaction in which a molecule of water is added to a substance, often resulting in the splitting of the substance into two parts. snu.ac.kr This process is frequently facilitated by the presence of acids or bases. snu.ac.kr The susceptibility of a chemical to hydrolysis depends on its structure and the presence of functional groups that can react with water. snu.ac.kr

The following table summarizes key abiotic transformation processes and the factors that influence them:

Transformation ProcessDescriptionInfluencing Factors
PhotolysisLight-induced breakdown of chemicals. snu.ac.krLight exposure, Presence of sensitizers (e.g., H₂O₂), Wavelength of light
HydrolysisReaction with water, leading to breakdown. snu.ac.krpH (acidity/alkalinity), Temperature, Chemical structure
Redox ReactionsTransfer of electrons, leading to changes in oxidation state. snu.ac.krOxygen concentration, Presence of mineral surfaces, Reducing or oxidizing agents

Advanced Spectroscopic and Computational Characterization for Mechanistic Insights

Vibrational Spectroscopy (FTIR and Raman) for Molecular Structure and Conformational Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, serves as a powerful tool for probing the molecular structure of 4-acetamido-2-amino-6-nitrotoluene. These methods provide a detailed fingerprint of the molecule by identifying the vibrational modes of its constituent functional groups.

Detailed experimental FTIR and Raman spectra specifically for this compound are not widely available in the public domain. However, analysis of structurally related compounds allows for the prediction of characteristic vibrational frequencies. For instance, studies on similar nitroaromatic compounds and acetanilides provide a basis for assigning expected vibrational bands. researchgate.netresearchgate.net

Expected Vibrational Modes:

N-H Stretching: The amino (NH₂) and acetamido (NH) groups would exhibit characteristic stretching vibrations, typically in the range of 3200-3500 cm⁻¹.

C=O Stretching: The carbonyl group of the acetamido moiety is expected to show a strong absorption band around 1660-1700 cm⁻¹.

NO₂ Stretching: The nitro group will display symmetric and asymmetric stretching vibrations, usually found in the regions of 1300-1370 cm⁻¹ and 1500-1570 cm⁻¹, respectively.

Aromatic C-H and C=C Stretching: Vibrations associated with the toluene (B28343) ring would appear in their characteristic regions.

CH₃ Stretching: The methyl group would have its own set of stretching and bending vibrations.

A comparative analysis of FTIR and Raman spectra would be invaluable. While FTIR is particularly sensitive to polar functional groups like C=O and NO₂, Raman spectroscopy often provides clearer signals for non-polar and symmetric bonds, such as the aromatic ring vibrations. Conformational analysis can also be aided by these techniques, as changes in molecular geometry can lead to shifts in vibrational frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Connectivity Mapping

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the definitive structural elucidation of this compound, providing precise information about the chemical environment of each proton and carbon atom.

While a complete, assigned NMR spectrum for this compound is not readily found in published literature, data for analogous compounds allows for the prediction of chemical shifts. nih.govnih.gov Techniques such as ¹H NMR and ¹³C NMR, along with two-dimensional methods like COSY, HMQC, and HMBC, would be essential for unambiguously assigning all signals and confirming the connectivity of the atoms within the molecule.

Predicted ¹H and ¹³C NMR Data:

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH~6.5 - 8.0~110 - 150
NH₂Broad singlet, variable-
NH (Amide)~8.0 - 10.0-
CH₃ (Toluene)~2.0 - 2.5~15 - 25
CH₃ (Acetamido)~1.8 - 2.2~20 - 30
C=O (Amide)-~165 - 175

Note: The exact chemical shifts are influenced by the solvent and the electronic effects of the substituents on the aromatic ring.

Quantum Chemical Calculations (Density Functional Theory, HOMO-LUMO Analysis) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), offer profound insights into the electronic structure and reactivity of this compound. These computational methods can predict molecular geometries, vibrational frequencies, and electronic properties with a high degree of accuracy.

Specific DFT studies on this compound are not extensively documented. However, research on comparable molecules demonstrates the utility of this approach. researchgate.net DFT calculations, often using basis sets like B3LYP/6-311++G(d,p), can be used to optimize the molecular geometry and simulate theoretical vibrational spectra, which can then be compared with experimental FTIR and Raman data for validation.

A crucial aspect of these calculations is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity, kinetic stability, and electronic transport properties. A smaller HOMO-LUMO gap generally suggests higher reactivity. The spatial distribution of these orbitals can also pinpoint the likely sites for electrophilic and nucleophilic attack.

Molecular Dynamics Simulations for Intermolecular Interactions in Biotransformation Environments

Molecular Dynamics (MD) simulations are a powerful computational tool for investigating the dynamic behavior of this compound in a biological context, such as within an enzyme active site or in an aqueous cellular environment.

To date, specific MD simulation studies focusing on the biotransformation of this compound have not been reported in the literature. However, MD simulations have been successfully applied to study the behavior of other nitroaromatic compounds in aqueous solutions and their interactions with enzymes. acs.orgacs.orgresearchgate.net

An MD simulation of this compound would typically involve placing the molecule in a simulation box filled with water molecules and potentially other relevant biomolecules. The simulation would then solve Newton's equations of motion for every atom in the system over a certain period, providing a trajectory of the molecule's movement and interactions. This can reveal important information about:

Solvation: How water molecules arrange around the compound and form hydrogen bonds.

Conformational Flexibility: The range of shapes the molecule can adopt in solution.

Binding to Biomolecules: How the compound might interact with the active site of an enzyme responsible for its metabolism, including identifying key amino acid residues involved in binding.

Such simulations are vital for understanding the initial steps of biotransformation and for predicting the metabolic fate of the compound.

Analytical Methodologies for Tracing and Quantifying Nitroaromatic Metabolites in Research

High-Resolution Chromatographic Techniques (Liquid Chromatography, Gas Chromatography-Mass Spectrometry) for Separation and Identification

High-resolution chromatographic techniques are fundamental for separating nitroaromatic metabolites from complex sample matrices prior to their identification and quantification. The choice between liquid chromatography (LC) and gas chromatography (GC) is often dictated by the analyte's volatility and thermal stability.

Liquid Chromatography (LC): LC, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), is a powerful tool for analyzing non-volatile nitroaromatic compounds. researchgate.net When coupled with mass spectrometry (MS), it provides a robust platform for the analysis of metabolites like 4-acetamido-2-amino-6-nitrotoluene. researchgate.netnih.gov Reversed-phase chromatography is a common mode used for these separations. nih.gov For instance, a method developed for various nitro-aromatic compounds utilized reversed-phase chromatography, which was then transferred to an LC/electrospray ionization linear ion trap mass spectrometry (LC/ESI-LITMS) system for detailed identification. nih.gov The high resolution offered by UHPLC, which uses columns with sub-2 µm particles, allows for high-throughput separation and detailed compound annotation when paired with high-resolution mass spectrometry (HRMS). nih.gov

A significant challenge with some nitroaromatic compounds is their poor ionization efficiency in LC-MS. researchgate.net To overcome this, chemical derivatization can be employed to convert the neutral nitroaromatic compounds into more readily ionizable species, such as aromatic amines, thereby enhancing detection sensitivity. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a well-established technique for the analysis of volatile and semi-volatile nitroaromatic compounds. nih.govnih.gov It offers high separation efficiency and is often used with sensitive detectors like the electron capture detector (ECD) or coupled with a mass spectrometer for definitive identification. nih.govresearchgate.net For less volatile or polar nitroaromatic compounds, a derivatization step, such as silylation, can be employed to increase their volatility and improve their chromatographic behavior. nih.gov One study detailed a method using N,O-bis-(trimethylsilyl)-trifluoro acetamide (B32628) for the derivatization of nitroaromatic compounds before GC-MS analysis. nih.gov

GC coupled with tandem mass spectrometry (GC-MS/MS) further enhances selectivity and sensitivity, which is crucial for trace-level analysis in complex samples. mdpi.com However, the high stability of the molecular ions of some nitro-aromatic compounds under certain ionization conditions, like negative chemical ionization (NCI), can result in low fragmentation efficiency, which may limit the advantages of MS/MS. mdpi.com

Technique Principle Application to Nitroaromatic Metabolites Key Findings/Advantages
LC-MS/MS Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, followed by mass analysis.Suitable for non-volatile and thermally labile metabolites. Widely used for analyzing nitroaromatic compounds in biological and environmental samples. bohrium.comresearchgate.netHigh sensitivity and selectivity, with detection limits in the µg/L to ng/L range. bohrium.comacs.org Allows for the simultaneous quantification of multiple analytes. researchgate.net
GC-MS Separates volatile compounds in the gas phase, followed by mass analysis.Effective for volatile nitroaromatic compounds or those that can be made volatile through derivatization. nih.govnih.govProvides high resolution and well-established libraries for compound identification. nih.gov Can achieve very low detection limits, especially with an electron capture detector. researchgate.net
UHPLC-HRMS Utilizes smaller particle sizes in the stationary phase for higher resolution and faster separations, coupled with high-resolution mass analysis.Enables high-throughput profiling of metabolites in complex biological matrices. nih.govOffers detailed compound annotation and the ability to differentiate between isobaric compounds. nih.gov

Advanced Spectrometric Detection Methods (Ion Mobility Spectrometry, UV/Vis Spectroscopy) for Enhanced Sensitivity and Specificity

Beyond standard mass spectrometry, other spectrometric techniques offer unique advantages for the detection of nitroaromatic compounds.

Ion Mobility Spectrometry (IMS): IMS separates ions in the gas phase based on their size, shape, and charge. It can be coupled with mass spectrometry (IMS-MS) or used as a standalone detector. A key feature of IMS is its ability to operate at atmospheric pressure. spiedigitallibrary.org Laser-based ionization methods, such as laser desorption/ionization on porous silicon (DIOS), can be used to generate ions from nitroaromatic compounds for IMS analysis, which is of particular interest for the detection of explosives and related compounds. spiedigitallibrary.orgresearchgate.net Laser Ion Mobility Spectrometry (LIMS) has been shown to successfully ionize and detect aromatic hydrocarbons, including nitroaromatics, through resonant two-photon ionization. ama-science.org This technique can offer high sensitivity, with detection limits for some nitro compounds in the picogram range. researchgate.net

UV/Vis Spectroscopy: UV/Vis spectroscopy is often used in conjunction with liquid chromatography (LC-UV). nih.gov Nitroaromatic compounds exhibit characteristic UV absorption spectra. researchgate.netrsc.org A systematic study using gas chromatography/vacuum UV spectroscopy (GC/VUV) found that the nitro functional group's absorption maximum varies widely (170-270 nm) depending on the molecular structure. nih.goviu.edu For nitroaromatic compounds, the addition of multiple nitro groups can lead to an increase in absorption intensity and a blue shift in the spectrum. nih.gov While generally less sensitive and selective than mass spectrometry, UV/Vis detection is a robust and cost-effective method for initial screening and quantification when analyte concentrations are sufficiently high. nih.gov

Technique Principle Application to Nitroaromatic Metabolites Key Findings/Advantages
Ion Mobility Spectrometry (IMS) Separation of gas-phase ions based on their mobility in an electric field.Detection of trace levels of nitroaromatic compounds, often in the context of explosives. spiedigitallibrary.orgresearchgate.netOperates at atmospheric pressure, high sensitivity (picogram levels). spiedigitallibrary.orgresearchgate.net Can be coupled with MS for enhanced separation and identification.
UV/Vis Spectroscopy Measures the absorption of ultraviolet and visible light by a substance.Often coupled with HPLC (HPLC-UV) for the detection and quantification of nitroaromatics. nih.govnih.govRobust and cost-effective. Provides characteristic spectra for nitroaromatic compounds. researchgate.netrsc.org

Optimized Sample Preparation and Matrix Effects in Environmental and Biological Sample Analysis

The accuracy and reliability of any analytical method for trace contaminants depend heavily on the sample preparation process and the management of matrix effects.

Optimized Sample Preparation: The goal of sample preparation is to extract the analytes of interest from the sample matrix, concentrate them, and remove interfering substances. For water samples containing nitroaromatics, solid-phase extraction (SPE) is a commonly used technique for preconcentration. researchgate.netdtic.mil Various sorbents, including C18, can be used to trap the analytes, which are then eluted with a suitable solvent like acetonitrile. researchgate.netacs.org Other techniques like liquid-liquid extraction (LLE) and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method are also employed, particularly for food and environmental samples. nih.gov For complex biological matrices like blood, feces, and saliva, specific extraction protocols are required to handle components like proteins and phospholipids. chromatographytoday.comnih.gov

Matrix Effects: The sample matrix refers to all the components in a sample other than the analyte of interest. These components can interfere with the analysis, causing a phenomenon known as the matrix effect, which can lead to the suppression or enhancement of the analyte signal, particularly in mass spectrometry. bataviabiosciences.comeijppr.com This can result in inaccurate quantification. bataviabiosciences.com Biological matrices are particularly prone to causing significant matrix effects due to the presence of salts, lipids, and proteins. chromatographytoday.comnih.gov

To mitigate matrix effects, several strategies can be employed:

Effective Sample Cleanup: Thorough sample preparation to remove interfering components is crucial. nih.govchromatographytoday.com

Chromatographic Separation: Optimizing the chromatographic method to separate the analyte from co-eluting matrix components. eijppr.com

Use of Internal Standards: Adding a known amount of an isotopically labeled version of the analyte to the sample can help to compensate for matrix effects. chromatographyonline.com

Matrix-Matched Calibration: Preparing calibration standards in a matrix that is similar to the sample can also help to correct for bias. chromatographyonline.com

The evaluation of matrix effects is a critical part of method validation for quantitative analysis in complex biological and environmental samples. eijppr.comnih.gov

Challenge Mitigation Strategy Description
Low Analyte Concentration Solid-Phase Extraction (SPE)A sample preparation technique where compounds are partitioned between a solid phase and a liquid phase to isolate and concentrate the analyte. researchgate.net
Complex Sample Matrix QuEChERSA streamlined sample preparation method involving solvent extraction, partitioning with salts, and dispersive solid-phase extraction for cleanup. nih.gov
Matrix Effects (Ion Suppression/Enhancement) Matrix-Matched CalibrationCalibration standards are prepared in a blank matrix that is similar to the samples being analyzed to compensate for matrix-induced signal changes. chromatographyonline.com
Matrix Effects (Ion Suppression/Enhancement) Use of Internal StandardsA known quantity of a compound structurally similar to the analyte (ideally isotopically labeled) is added to the sample to normalize for variations in signal response. chromatographyonline.com

Interdisciplinary Research Applications of 4 Acetamido 2 Amino 6 Nitrotoluene

Role as a Biomarker in Physiological Responses and Predictive Modeling

4-Acetamido-2-amino-6-nitrotoluene is a key metabolite in the complex biotransformation pathway of the explosive 2,4,6-trinitrotoluene (B92697) (TNT). nih.gov The presence and concentration of this compound in biological samples can serve as a reliable biomarker for assessing exposure to TNT and its various degradation products. nih.govresearchgate.net

Following exposure, TNT undergoes a series of reduction reactions in biological systems, leading to the formation of aminodinitrotoluenes and subsequently diaminonitrotoluenes. nih.govnih.gov One such product, 2,4-diamino-6-nitrotoluene (B1208478), is then acetylated to form this compound. nih.gov The detection of this acetylated metabolite provides a specific indicator of the metabolic processes occurring in an organism after exposure to TNT-related compounds.

The levels of TNT metabolites, including the precursors to this compound, have been correlated with adverse health effects in exposed individuals, such as hepatomegaly, splenomegaly, and cataracts. nih.gov Therefore, monitoring for this compound and related compounds can be a valuable tool in occupational health and environmental toxicology for gauging the extent of exposure and predicting potential physiological responses.

Predictive modeling of physiological responses to TNT exposure can be enhanced by incorporating data on the formation of this compound. The enzymes responsible for the acetylation step, primarily N-acetyltransferases (NATs), exhibit genetic polymorphism. nih.govnih.gov This genetic variability can lead to differences in acetylation rates among individuals, affecting the concentration of acetylated metabolites. nih.gov By understanding an individual's NAT genotype, it may be possible to predict their metabolic profile upon exposure to TNT and, consequently, their susceptibility to its toxic effects. nih.govresearchgate.net

BiomarkerPrecursor CompoundMetabolic ProcessAssociated Health Effects of Precursors
This compound2,4-Diamino-6-nitrotolueneN-acetylationAssociated with overall TNT exposure toxicity
4-Amino-2,6-dinitrotoluene (B94180) (4ADNT)2,4,6-Trinitrotoluene (TNT)NitroreductionHepatomegaly, splenomegaly, cataracts nih.gov
2-Amino-4,6-dinitrotoluene (B165273) (2ADNT)2,4,6-Trinitrotoluene (TNT)NitroreductionHepatomegaly, splenomegaly, cataracts nih.gov
Table 1: Biomarkers of TNT Exposure and Associated Data

Exploration as a Synthetic Intermediate for Advanced Chemical Structures and Specialty Chemicals

The chemical structure of this compound, with its distinct amino, acetamido, and nitro functional groups, suggests its potential as a versatile synthetic intermediate for the creation of more complex molecules. nih.gov While its primary role in the scientific literature to date has been as a metabolite, its functional groups offer multiple reaction sites for further chemical transformations.

The aromatic amine group can be diazotized and subsequently replaced with a variety of other functional groups, opening pathways to a wide range of substituted aromatic compounds. The nitro group can be reduced to an amino group, providing a second site for diazotization or for the formation of amides and other nitrogen-containing functionalities. The presence of both an amino and an acetamido group on the same aromatic ring also allows for selective reactions based on their differing reactivities.

This multi-functionality makes this compound a promising, though currently underexplored, starting material for the synthesis of specialty chemicals. For instance, it could potentially be used in the synthesis of novel dyes, pharmaceuticals, or polymers. The arrangement of its functional groups could also be leveraged to create heterocyclic compounds, which are a cornerstone of many biologically active molecules. amazonaws.comresearchgate.netresearchgate.net For example, the diamino derivative (obtained by reduction of the nitro group) could be a precursor for the synthesis of benzimidazoles or other fused heterocyclic systems.

While specific examples of the use of this compound as a synthetic intermediate are not yet prevalent in the literature, its structural features align with those of other known building blocks in organic synthesis. Further research into the reactivity of this compound could unlock its potential for the development of novel and valuable chemical entities.

Functional GroupPotential ReactionResulting Structure/Application
Amino GroupDiazotization and substitutionSubstituted aromatics, dyes
Nitro GroupReduction to amino groupDiamino intermediate for heterocycle synthesis
Acetamido GroupHydrolysis to amino groupSelective functionalization
Table 2: Potential Synthetic Transformations of this compound

Mechanistic Studies of Enzyme-Substrate Interactions in Biotransformation Processes

The formation of this compound from its precursor, 2,4-diamino-6-nitrotoluene, is a prime example of an enzyme-catalyzed biotransformation. nih.gov This process provides a valuable model for studying the mechanistic details of enzyme-substrate interactions, particularly those involving arylamine N-acetyltransferases (NATs). nih.gov

In microorganisms, such as Pseudomonas fluorescens, the bioconversion of 2,4-diamino-6-nitrotoluene to its acetylated form has been observed under both anoxic and aerobic conditions. nih.gov This suggests the presence of robust enzymatic machinery capable of carrying out this transformation. In humans and other mammals, NATs are the primary enzymes responsible for the acetylation of arylamine compounds. nih.govnih.gov

The active site of NAT enzymes contains a catalytic triad (B1167595) of cysteine, histidine, and aspartate residues. nih.gov The acetylation reaction proceeds via a "ping-pong" mechanism, where the acetyl group from the cofactor acetyl-Coenzyme A is first transferred to the active site cysteine residue, forming a covalent acetyl-enzyme intermediate. Subsequently, the arylamine substrate, in this case, 2,4-diamino-6-nitrotoluene, enters the active site and its amino group attacks the acetyl group, leading to the formation of the acetylated product, this compound, and regeneration of the free enzyme.

By studying the kinetics and specificity of this reaction, researchers can gain insights into the structural features of both the enzyme and the substrate that govern the efficiency and selectivity of the acetylation process. For example, the position of the amino group on the aromatic ring and the presence of other substituents, such as the nitro and methyl groups, can influence how the substrate binds to the active site of the NAT enzyme. Understanding these interactions at a molecular level is crucial for predicting the metabolic fate of a wide range of xenobiotic compounds and for developing a deeper understanding of the role of NATs in both detoxification and bioactivation pathways.

Enzyme/OrganismSubstrateProductKey Mechanistic Feature
Pseudomonas fluorescens enzymes2,4-Diamino-6-nitrotolueneThis compoundBiotransformation under anoxic and aerobic conditions nih.gov
Arylamine N-acetyltransferases (NATs)2,4-Diamino-6-nitrotolueneThis compound"Ping-pong" mechanism with an acetyl-cysteine intermediate nih.gov
Table 3: Enzyme-Substrate Interactions in the Formation of this compound

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for confirming the molecular structure of 4-Acetamido-2-amino-6-nitrotoluene?

  • Methodological Answer : A combination of spectroscopic and crystallographic methods is critical.

  • X-ray crystallography provides unambiguous confirmation of molecular geometry and substituent positions, as demonstrated in analogous nitroaromatic compounds like 2-Acetamido-4-nitrotoluene (monoclinic crystal system, space group P2₁/c) .
  • NMR spectroscopy (¹H/¹³C) identifies proton environments and functional groups (e.g., acetamido vs. amino groups).
  • Mass spectrometry (HRMS) verifies molecular weight and fragmentation patterns.
  • Cross-validation of data from multiple techniques minimizes misassignment risks.

Q. How can environmental stability concerns for this compound be addressed in experimental design?

  • Methodological Answer : Stability studies should focus on:

  • Photodegradation : Expose the compound to UV-Vis light and monitor decomposition via HPLC or LC-MS, referencing protocols for structurally similar environmental standards like 2-Amino-4-nitrotoluene (CAS 99-55-8) .
  • Hydrolytic stability : Test pH-dependent degradation in aqueous buffers (pH 3–9) at controlled temperatures.
  • Data collection : Use internal standards (e.g., deuterated analogs) to normalize recovery rates and quantify degradation products.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when characterizing derivatives of this compound?

  • Methodological Answer : Contradictions often arise from isomerism or impurities. Strategies include:

  • Computational modeling : Compare experimental NMR/IR spectra with density functional theory (DFT)-predicted spectra for candidate structures.
  • Chromatographic separation : Use preparative HPLC to isolate isomers or impurities, followed by reanalysis.
  • Crystallographic validation : As seen in 2-Acetamido-4-nitrotoluene, single-crystal X-ray diffraction resolves ambiguities in substituent positioning .

Q. What synthetic strategies optimize yield in this compound synthesis amid competing nitro-group reactions?

  • Methodological Answer : Key considerations:

  • Protecting groups : Temporarily block the amino group during nitration to prevent side reactions.
  • Catalytic control : Use Lewis acids (e.g., FeCl₃) to direct nitration regioselectivity.
  • Kinetic vs. thermodynamic control : Adjust reaction temperature and time to favor the desired product.
  • Purity monitoring : Track intermediates via TLC or inline UV spectroscopy to terminate reactions at optimal conversion.

Q. How should discrepancies between theoretical and experimental molecular weight data be addressed?

  • Methodological Answer : Discrepancies often stem from isotopic distributions or hydration.

  • High-resolution mass spectrometry (HRMS) : Confirm the molecular ion cluster matches the expected isotopic pattern (e.g., for C₉H₁₁N₃O₃, m/z 217.083 ± 0.002).
  • Elemental analysis : Validate C/H/N/O percentages within ±0.3% of theoretical values.
  • Thermogravimetric analysis (TGA) : Rule out solvent or water adsorption contributing to mass differences.

Data Analysis and Contradiction Management

Q. What frameworks guide the analysis of contradictory results in nitroaromatic compound research?

  • Methodological Answer : Adopt a systematic approach:

  • Error source identification : Classify discrepancies as instrumental (e.g., calibration drift), procedural (e.g., incomplete reaction), or interpretative (e.g., spectral overlap).
  • Triangulation : Replicate experiments using alternative methods (e.g., replacing GC-MS with LC-MS for polar intermediates).
  • Peer review : Present raw data and analysis workflows to collaborators for independent validation, as emphasized in qualitative research frameworks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.